(5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone
Description
The compound “(5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone” is a hybrid heterocyclic molecule featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a sulfone-containing tetrahydrothiophene ring at position 1. The methanone bridge links the pyrazole moiety to an indoline group, a bicyclic structure comprising a benzene ring fused to a saturated five-membered nitrogen-containing ring.
Key structural attributes influencing its properties include:
- Cyclopropyl group: Enhances metabolic stability by resisting oxidative degradation compared to linear alkyl chains.
- Sulfone (1,1-dioxidotetrahydrothiophen-3-yl): Improves aqueous solubility and may facilitate hydrogen bonding with biological targets.
Properties
IUPAC Name |
[5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-19(21-9-7-13-3-1-2-4-17(13)21)16-11-18(14-5-6-14)22(20-16)15-8-10-26(24,25)12-15/h1-4,11,14-15H,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQACURGYXUOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-3-yl)(indolin-1-yl)methanone represents a novel class of pyrazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological implications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a cyclopropyl group and a tetrahydrothiophene moiety, which are significant for its biological activity. The presence of the pyrazole and indoline structures suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study on related compounds showed that they could inhibit cell proliferation in various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Similar pyrazole derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. In vitro assays demonstrated that these compounds could effectively reduce COX-2 activity, leading to decreased production of pro-inflammatory mediators .
Structure-Activity Relationship (SAR)
A comprehensive structure-activity relationship analysis revealed that modifications on the pyrazole ring significantly affect the biological activity of these compounds. For example, the introduction of electron-withdrawing groups enhanced COX-2 inhibition, while substituents on the indoline moiety influenced cytotoxicity against cancer cells .
Case Studies
Pharmacokinetics
Pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption profiles and metabolic stability. High solubility and bioavailability scores indicate potential for effective therapeutic use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles and substituent motifs. Below is a comparative analysis with key derivatives:
Table 1: Structural and Functional Comparison
Key Findings
Indoline vs. indole (as in compound 3a ): Saturation of the indoline ring may reduce π-π stacking but increase stability against oxidative metabolism.
Metabolic Stability :
- The cyclopropyl group in the target compound likely enhances metabolic resistance compared to methyl or phenyl substituents (e.g., compound in ), which are prone to cytochrome P450 oxidation.
Solubility Trends :
- Sulfone-containing derivatives (target compound) are expected to exhibit higher aqueous solubility than analogs with thiophene (7a ) or nitro groups ().
Agrochemical Potential: Pyrazole-indoline hybrids may align with findings in plant-derived bioactive compounds (), where similar structures disrupt insect metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
